Cas no 87-51-4 (3-Indoleacetic acid)

3-Indoleacetic acid structure
3-Indoleacetic acid structure
상품 이름:3-Indoleacetic acid
CAS 번호:87-51-4
MF:C10H9NO2
메가와트:175.183962583542
MDL:MFCD00005636
CID:34420
PubChem ID:802

3-Indoleacetic acid 화학적 및 물리적 성질

이름 및 식별자

    • Indole-3-acetic acid
    • IH-Indole-3-acetic acid
    • Heteroauxin
    • indol-3-ylacetic acid
    • Indole-3-acetic acid IAA
    • Indole-3-acetic Acid (1.00353)
    • Heterauxin
    • Indolyl-3-acetic acid
    • Turkey Red Oil
    • 3-Indoleacetic acid(IAA)
    • 3-Indoleacetic acid
    • IAA
    • 1H-Indol-3-ylacetic acid
    • 2,4-dichlorophenoxyacetic acid
    • 3-Indoleaceticacid Solution
    • Indole acetic acid
    • (1H-indol-3-yl)-acetic acid
    • (1H-INDOL-3-YL)ACETIC ACID
    • (INDOL-3-YL)ACETIC ACID
    • [3H]-Indoleacetic acid
    • 1H-i
    • 1H-Indole-3-acetic acid
    • 3-IAA
    • a-Iaa
    • alpha-indol-3-yl-aceticacid
    • b-Iaa
    • INDOLEI-3-ACETIC ACID
    • IUPAC
    • JAA
    • RHIZOPIN
    • β-indoleacetic acid
    • 3-Indolylacetic acid
    • Classical Complement Pathway, Rat, Assay, 1 x 96 det.
    • indoleacetic acid
    • 2-(1H-Indol-3-yl)acetic acid
    • Rhizopon A
    • Hexteroauxin
    • beta-Indoleacetic acid
    • 3-(Carboxymethyl)indole
    • indoleacetate
    • Acetic acid, indolyl-
    • Heteroauxinhexteroauxiniaa
    • beta-Indolylacetic acid
    • Indolylacetic acid
    • omega-Skatole carboxylic acid
    • indole-3-acetate
    • Kyselina 3-indolyloctova
    • Indoleacet
    • Indole-3-aceticacid
    • Indole-3-acetic acid (8CI)
    • 2-(3-Indolyl)acetic acid
    • 3-(Carboxymethyl)-1H-indole
    • 3-Indolylmethylcarboxylic acid
    • Bioenraiz
    • GAP
    • Noclosan
    • NSC 3787
    • α-IAA
    • β-IAA
    • 3-indoleacetate
    • (Indol-3-yl)acetate
    • MLS001331664
    • 2338-19-4
    • MLS001332400
    • MLS001332399
    • 3-Indolylessigsaeure
    • MLS001066408
    • IES
    • 2-(indol-3-yl)ethanoic acid
    • 2-(indol-3-yl)ethanoate
    • MLSMR
    • SMR000471855
    • 87-51-4
    • 3-Indoleacetic acid,99%
    • Indole-3-acetic acid (3-Indoleacetic Acid)
    • MDL: MFCD00005636
    • 인치: 1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)
    • InChIKey: SEOVTRFCIGRIMH-UHFFFAOYSA-N
    • 미소: O=C(CC1C2C(=CC=CC=2)NC=1)O
    • BRN: 143358

계산된 속성

  • 정밀분자량: 175.06300
  • 동위원소 질량: 175.063328530 g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 13
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 205
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.4
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 분자량: 175.18
  • 토폴로지 분자 극성 표면적: 53.1
  • 표면전하: 0

실험적 성질

  • 색과 성상: 백색 결정 분말
  • 밀도: 1.1999 (rough estimate)
  • 융해점: 166.0 to 170.0 deg-C
  • 비등점: 415°C at 760 mmHg
  • 플래시 포인트: 171 ºC
  • 굴절률: 1.5460 (estimate)
  • 용해도: >26.3 [ug/mL]
  • 수용성: Soluble in ethanol (50 mg/ml), methanol, DMSO, and chloroform (sparingly). Insoluble in water.
  • 안정성: Stable. Incompatible with strong oxidizing agents. Light sensitive.
  • PSA: 53.09000
  • LogP: 1.79500
  • 분해온도: 167°C
  • 머크: 4964
  • 산도 계수(pKa): 4.75(at 25℃)
  • 민감성: Light Sensitive
  • 용해성: 에탄올, 아세톤, 에틸에테르에 녹고, 클로로포름에 약간 녹고, 물에 녹지 않는다.
  • 분해: 167 ºC

3-Indoleacetic acid 보안 정보

3-Indoleacetic acid 세관 데이터

  • 세관 번호:29339990
  • 세관 데이터:

    중국 세관 번호:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

3-Indoleacetic acid 가격추가 >>

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abcr
AB108811-100 g
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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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3-Indoleacetic acid 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Sulfur Solvents: Pyridine
참조
Oxidative degradation of a-substituted carboxylic acids
Feichtinger, Hans, Chemische Berichte, 1962, 95, 2238-42

합성회로 2

반응 조건
참조
Cell kinetics of auxin transport and activity in Arabidopsis root growth and skewing
Hu, Yangjie ; et al, Nature Communications, 2021, 12(1),

합성회로 3

반응 조건
1.1 Solvents: Water
참조
Preparation of 3-indoleacetic acid; new synthesis of tryptophol
Snyder, H. R.; et al, Journal of the American Chemical Society, 1948, 70, 3770-1

합성회로 4

반응 조건
참조
Action of aromatic diazo compounds on compounds of the type of alkylacetoacetic esters as a method of preparation of arylhydrazones of α-keto acids, α-amino acids, and nitrogenous heterocyclic compounds. XIV. Synthesis of (2-carboxy-3-indolyl)acetic acids substituted in the benzene ring and of the corresponding 3-indolylacetic acids
Feofilaktov, V. V.; et al, Zhurnal Obshchei Khimii, 1953, 23, 644-56

합성회로 5

반응 조건
1.1 Reagents: L-Tryptophan Catalysts: Indole-3-acetic acid synthetase Solvents: Water ;  6 h, pH 8, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
참조
Tryptophan-dependent indole-3-acetic acid biosynthesis by 'IAA-synthase' proceeds via indole-3-acetamide
Pollmann, Stephan; et al, Phytochemistry (Elsevier), 2009, 70(4), 523-531

합성회로 6

반응 조건
1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone ,  Sodium hydroxide Solvents: 1,2-Dimethoxyethane ;  80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
참조
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer
Tan, Wen-Yun; et al, Organic Letters, 2021, 23(17), 6648-6653

합성회로 7

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  18 h, 90 °C; 90 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
참조
Regioselective hydroarylation reactions of C3 electrophilic N-acetylindoles activated by FeCl3. An entry to 3-(hetero)arylindolines
Beaud, Rodolphe; et al, Chemistry - A European Journal, 2014, 20(24), 7492-7500

합성회로 8

반응 조건
참조
The preparation of heteroauxin and tryptamine
Thesing, Jan; et al, Chemische Berichte, 1952, 85, 324-7

합성회로 9

반응 조건
1.1 Reagents: Sodium tert-butoxide ,  1-Hydroxycyclohexyl phenyl ketone Solvents: Dichloromethane ,  Water ;  rt
1.2 Solvents: Water ;  acidified, rt
참조
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone
Lu, Yi; et al, Journal of Organic Chemistry, 2023, 88(13), 8114-8122

합성회로 10

반응 조건
1.1 Catalysts: Aldehyde dehydrogenase
참조
Isolation and total synthesis of stolonines A-C, unique taurine amides from the Australian marine tunicate Cnemidocarpa stolonifera
Tran, Trong D.; et al, Marine Drugs, 2015, 13(7), 4556-4575

합성회로 11

반응 조건
1.1 Reagents: Potassium hydroxide ,  Hydrochloric acid Solvents: Water
참조
Indole-3-acetic acid
Johnson, Herbert E.; et al, Organic Syntheses, 1964, 44, 64-6

합성회로 12

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water
참조
3-Indoleacetic acid
Johnson, Herbert E.; et al, Journal of Organic Chemistry, 1963, 28, 1246-8

합성회로 13

반응 조건
1.1 Reagents: Sodium peroxoborate Solvents: Water
참조
Oxidative decarbonylation of β-arylpyruvic acids using sodium perborate
Morrow, Nicholas; et al, Tetrahedron, 1998, 54(33), 9603-9612

합성회로 14

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
참조
Efficient synthesis of the peptide fragment of the natural depsipeptides Jaspamide and Chondramide
Zarezin, Danil P.; et al, European Journal of Organic Chemistry, 2018, 2018(34), 4716-4722

합성회로 15

반응 조건
1.1 Reagents: Oxygen Solvents: Water ;  20 min, pH 7.8, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
Production of indole-3-acetic acid and related indole derivatives from L-tryptophan by Rubrivivax benzoatilyticus JA2
Mujahid, Md.; et al, Applied Microbiology and Biotechnology, 2011, 89(4), 1001-1008

합성회로 16

반응 조건
참조
Tetraethylene glycol promoted two-step, one-pot rapid synthesis of indole-3-[1-11C]acetic acid
Lee, Sojeong; et al, Tetrahedron Letters, 2015, 56(3), 517-520

합성회로 17

반응 조건
1.1 Reagents: Potassium hydroxide ,  Silver nitrate Solvents: Water ;  5 min, rt
1.2 1 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Synthesis, structural characterization, and antimicrobial activity of novel ferrocene-N-acyl hydrazones designed by means of molecular simplification strategy Celebrating the 100th anniversary of the birth of Professor Paulo Freire
dos Santos Filho, Jose Mauricio; et al, Journal of Organometallic Chemistry, 2022, 979,

합성회로 18

반응 조건
1.1 Reagents: Tosylhydrazine Solvents: Methanol
1.2 Reagents: Sodium borohydride Solvents: Tetrahydrofuran
참조
A convenient method for the synthesis of indole-3-acetic acids
Guan, Xiangming; et al, Tetrahedron Letters, 1994, 35(19), 3013-16

합성회로 19

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water
참조
An expedient route to indole-3-acetic acid derivatives
Samizu, Kiyohiro; et al, Synlett, 1994, (7), 499-500

합성회로 20

반응 조건
1.1 Solvents: Water
참조
Syntheses of heteroauxin, tryptamine, and serotonin
Nenitzescu, Costin D.; et al, Chemische Berichte, 1958, 91, 1141-5

합성회로 21

반응 조건
1.1 Catalysts: Indole-3-acetamide hydrolase
참조
Versatile and facile one-pot biosynthesis for amides and carboxylic acids in E. coli by engineering auxin pathways of plant microbiomes
Menon, Navya; et al, ACS Catalysis, 2022, 12(4), 2309-2319

합성회로 22

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Water ;  8 h, 250 - 275 °C
1.2 Solvents: Water ;  cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  28 h, 20 °C → 5 °C
참조
3-Indolealkanoic acids
, United States, , ,

합성회로 23

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Tetralin
참조
Solid-liquid phase transfer catalytic carboxymethylation - synthesis of 3-indoleacetic acid (IAA)
Cai, Yuzhen; et al, Jinan Daxue Xuebao, 1990, 11(1), 52-5

합성회로 24

반응 조건
1.1 Solvents: Water
참조
Syntheses with Mannich bases of indole
Thesing, Jan; et al, Chemische Berichte, 1955, 88, 1295-1306

3-Indoleacetic acid Raw materials

3-Indoleacetic acid Preparation Products

3-Indoleacetic acid 공급 업체

Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:87-51-4)1H-Indole-3-acetic acid
주문 번호:3457718
인벤토리 상태:in Stock
재다:Company Customization
순결:98%
마지막으로 업데이트된 가격 정보:Friday, 18 April 2025 17:09
가격 ($):discuss personally

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